molecular formula C9H6FNO3 B1435725 Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate CAS No. 2060053-38-3

Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate

Cat. No.: B1435725
CAS No.: 2060053-38-3
M. Wt: 195.15 g/mol
InChI Key: ADHFMDRKPXGAJV-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a fluorine atom at the 7th position and a carboxylate ester group at the 3rd position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-fluoro-1,2-benzoxazole-3-carboxylate typically involves the condensation of 2-aminophenol with a fluorinated aldehyde or ketone under acidic or basic conditions. One common method includes the use of a catalyst such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as metal catalysts and ionic liquid catalysts are frequently used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-fluoro-1,2-benzoxazole-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate is unique due to the presence of the fluorine atom at the 7th position, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

methyl 7-fluoro-1,2-benzoxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO3/c1-13-9(12)7-5-3-2-4-6(10)8(5)14-11-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHFMDRKPXGAJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC2=C1C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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